3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid

Process chemistry Scale-up synthesis Agrochemical intermediate

Researchers face batch-to-batch variability and substitution-related yield drops when scaling pyrazole-based syntheses. This 3-bromo-1-ethyl variant is the validated building block for anthranilamide insecticides (WO2022191139A1) and kinase inhibitor SAR. - **Proven utility**: >90% efficacy against lepidopteran larvae; optimal bromine reactivity for Suzuki-Miyaura/Buchwald-Hartwig couplings. - **Consistent quality**: >97% purity, MW 219.04, LogP ~1.36, scalable via copper(II) bromide-mediated route. - **Supply**: Gram-to-kilogram quantities with documented physicochemical properties.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1399664-50-6
Cat. No. B3238078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
CAS1399664-50-6
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)Br)C(=O)O
InChIInChI=1S/C6H7BrN2O2/c1-2-9-3-4(6(10)11)5(7)8-9/h3H,2H2,1H3,(H,10,11)
InChIKeyDPOYHWHHYUDBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid: Procurement and Technical Overview


3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1399664-50-6) is a heterocyclic pyrazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol [1]. It features a bromine substituent at the 3-position, an ethyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring [1]. This compound serves primarily as a key synthetic intermediate in the preparation of biologically active molecules, including kinase inhibitors and agrochemical agents [2]. Its halogen functionality enables participation in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, making it a versatile building block for constructing complex molecular scaffolds in both pharmaceutical and agricultural chemistry research [2].

Heterocyclic building block with bromine handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling diversification
Synthetic intermediate reported in kinase inhibitor and anthranilamide agrochemical synthesis pathways
Patent-supported scalable synthesis method available for multi-scale procurement

Generic Substitution Failure for 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid


In-class pyrazole-4-carboxylic acid derivatives cannot be simply interchanged due to the profound impact of substitution pattern on both synthetic utility and downstream biological activity. The 3-bromo-1-ethyl substitution combination confers distinct electronic properties (electron-withdrawing bromine enhances electrophilic substitution reactivity) and steric characteristics that directly affect cross-coupling efficiency and regioselectivity in subsequent derivatization . The carboxylic acid moiety at the 4-position enables hydrogen bonding, influencing solubility and crystallinity during synthesis . Analog substitution with alternative halogens (chloro, iodo) or different N-alkyl groups (methyl, H) yields compounds with altered LogP values, molecular weights, and reactivity profiles that may not reproduce the same reaction yields or biological target engagement as the 3-bromo-1-ethyl variant . This differentiation necessitates compound-specific procurement based on the intended synthetic pathway and target application, as established in the quantitative evidence below.

Halogen substitution (Cl / I) Coupling reactivity and stability profile may shift; bromine provides reported intermediate oxidative addition rate distinct from chloro or iodo analogs
N-alkyl variation (methyl / H) LogP and steric environment may alter downstream reactivity and physicochemical profile; 1-ethyl substitution pattern may not transfer directly to methyl or unsubstituted analogs
Non-brominated pyrazole analog Lacks cross-coupling handle at the 3-position; synthetic route dependent on halogen-enabled diversification may not transfer

Differentiation Evidence vs. Structural Analogs


Patented High-Yield Synthesis Route

A patented two-step synthesis method (WO2022191139A1) for 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid employs oxidation under anhydrous conditions to achieve >95% purity with demonstrated scalability for industrial production [1]. The process proceeds via a diazonium intermediate where isoamyl nitrite generates nitrous acid to convert the amine group to a diazonium salt, followed by copper(II) bromide-mediated bromide substitution [1]. This optimized methodology provides a direct procurement-relevant advantage over non-optimized or lower-purity synthesis routes for this specific compound.

Synthesis Purity
Reported
>95% purity (patented route)
Supports scalable procurement and lot-consistency review
Patent WO2022191139A1; two-step anhydrous oxidation method
Process chemistry Scale-up synthesis Agrochemical intermediate

Verified Purity and Commercial Availability

3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid is commercially available with a documented purity specification of 97% from multiple suppliers, with established physicochemical properties including predicted boiling point of 348.9±27.0 °C at 760 mmHg and density of 1.79±0.1 g/cm³ . In comparison, the non-brominated analog 1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0) exhibits a lower molecular weight of 140.14 g/mol and a different LogP profile (0.93) . The 3-methyl-1-methyl analog has distinct solubility and reactivity characteristics due to altered electronic and steric profiles [1].

Physicochemical Profile
Specification review
Target: 97% purity; MW 219.04; LogP ~1.36
Non-brominated analog: MW 140.14; LogP 0.93
Differentiated profile may support reaction design strategy
Predicted properties; commercial specification; 56% higher MW vs non-brominated analog
Procurement Quality assurance Building block

Intermediate in Anthranilamide Insecticide Synthesis

Patent WO2022191139A1 explicitly identifies 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid as a key intermediate in the production of chlorantraniliprole, a commercial anthranilamide insecticide demonstrating >90% efficacy against lepidopteran larvae [1]. This establishes a direct, documented application pathway that differentiates this specific compound from other pyrazole carboxylic acid derivatives that lack such explicit patent linkage to commercial active ingredients. The bromine substitution at the 3-position is structurally required for the subsequent coupling steps that generate the final anthranilamide pharmacophore [1].

Application-Specific Utility
Reported
Key intermediate for anthranilamide insecticide synthesis (patent-reported route)
Patent-reported insecticide synthesis pathway context
Reported field-response context for lepidopteran target in patent
Agrochemical Insecticide Chlorantraniliprole Anthranilamide

Bromine-Enabled Cross-Coupling Reactivity

The bromine atom at the 3-position of 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid provides an optimal balance of reactivity and stability for palladium-catalyzed cross-coupling reactions . Bromine offers higher reactivity than chlorine in oxidative addition steps while maintaining greater stability and easier handling than iodine, which is prone to light sensitivity and decomposition . This positions the bromo derivative as the preferred coupling partner over chloro analogs (which may require harsher conditions or specialized ligands) and iodo analogs (which may introduce stability and storage complications) for constructing complex molecular architectures in pharmaceutical and agrochemical synthesis .

Halogen Reactivity Profile
Class-level inference
Bromine: reported intermediate oxidative addition rate; may support coupling workflow
May support coupling workflow selection; verify compound-specific data
Established organometallic principles; compound-specific data limited
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic methodology

Application Scenarios for 3-Bromo-1-ethyl-1H-pyrazole-4-carboxylic acid


Anthranilamide Insecticide Intermediate

Researchers and process chemists developing anthranilamide-based insecticides such as chlorantraniliprole should prioritize procurement of 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid as the validated synthetic intermediate. Patent WO2022191139A1 establishes this compound as the key building block in the patented synthesis route, with the final product demonstrating >90% efficacy against lepidopteran larvae [1]. The documented >95% purity via the patented synthetic method ensures consistent quality for scaled reactions, reducing batch-to-batch variability that could compromise yield in multi-step insecticide synthesis campaigns [1].

Palladium-Catalyzed Cross-Coupling for Scaffold Diversification

Medicinal chemistry teams conducting SAR campaigns on pyrazole-containing pharmacophores should select the 3-bromo-1-ethyl variant over chloro or iodo analogs when planning Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. The bromine substituent provides optimal reactivity for oxidative addition while maintaining compound stability during storage and handling [1]. The verified commercial availability at 97% purity with documented physicochemical properties (MW 219.04, LogP ~1.36, boiling point 348.9±27.0 °C) enables reproducible reaction conditions and reliable purification protocols .

Kinase Inhibitor Intermediate

Research programs targeting kinase inhibitors can leverage 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid as a heterocyclic building block where the specific substitution pattern (3-bromo, 1-ethyl, 4-carboxylic acid) provides distinct electronic and steric characteristics that influence target binding [1]. The carboxylic acid moiety at the 4-position enables further functionalization through amidation or esterification, while the bromine atom serves as both a pharmacophoric element and a synthetic handle for diversification [1]. Procurement of this specific derivative ensures consistency with reported SAR data from pyrazole-based kinase inhibitor programs [1].

Validated Scale-Up Synthesis Protocol

Process development teams requiring gram-to-kilogram quantities for preclinical or field studies should procure 3-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid from suppliers adhering to the patented WO2022191139A1 synthesis methodology. This route achieves >95% purity under anhydrous oxidation conditions and is specifically optimized for industrial scalability [1]. The documented synthesis employs a diazonium intermediate with copper(II) bromide-mediated substitution, providing a reliable and reproducible manufacturing pathway that minimizes the risk of scale-up failure associated with unoptimized or lower-purity alternative sources [1].

Application
Selection Property
Validation Focus
Anthranilamide insecticide synthesis
Patent-reported intermediate context
Route-specific building-block review
Cross-coupling scaffold diversification
Bromine reactivity profile
Coupling condition optimization
Kinase inhibitor building block
Substitution pattern specificity
SAR and functionalization review
Scale-up synthesis protocols
Patent-supported methodology
Lot-consistency and scalability validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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